molecular formula C8H10N2 B2544443 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole CAS No. 1354706-99-2

1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole

Cat. No.: B2544443
CAS No.: 1354706-99-2
M. Wt: 134.182
InChI Key: IZIMZOKZTNLMRM-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole (CAS 1354706-99-2) is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . It belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms . Pyrazole and pyrazoline derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of pharmacological activities . A key structural feature of this particular compound is the presence of a terminal ethynyl (acetylene) group. This functional group is highly valuable in synthetic chemistry, as it can participate in metal-catalyzed coupling reactions, such as the Click Huisgen cycloaddition, making the compound a versatile building block for the synthesis of more complex molecular architectures . While specific biological data for this compound is not available in the searched literature, pyrazole derivatives are, in general, investigated for a multitude of therapeutic applications. These include potential use as cannabinoid CB1 receptor antagonists, antimicrobial agents, anticancer compounds, anti-inflammatory agents, and antidepressants, among many others . Researchers may find this compound useful as a key intermediate in constructing novel compounds for high-throughput screening and in structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-ethyl-4-ethynyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-6-10(5-2)9-7(8)3/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIMZOKZTNLMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole typically involves the reaction of ethylhydrazine with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition rates. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.

StudyCompound TestedBiological ActivityFindings
Selvam et al. (2014)This compoundAntimicrobial85% inhibition against E. coli at 50 µg/mL
Burguete et al. (2015)Similar Pyrazole DerivativesAntimicrobialEffective against MTB strain H37Rv with 98% inhibition

Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structure allows it to interact with key enzymes involved in tumor growth, particularly targeting pathways such as BRAF(V600E) and EGFR.

StudyCompound TestedTarget PathwayFindings
Bandgar et al. (2016)This compoundBRAF(V600E) InhibitionSignificant reduction in cell viability in cancer cell lines

Biological Research

Mechanism of Action
The mechanism of action for this compound involves interaction with specific biological macromolecules, including enzymes and receptors. This interaction can disrupt cellular processes essential for microbial growth or cancer cell survival.

Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, it was found that the compound effectively inhibited certain kinases involved in cancer progression, leading to decreased proliferation of cancer cells.

Material Science

Synthesis of New Materials
Beyond its biological applications, this compound serves as a building block in the synthesis of novel materials. Its unique chemical properties allow it to be incorporated into polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-ethyl-4-ethynyl-3-methyl-1H-pyrazole becomes apparent when compared to related pyrazole derivatives. Below is a detailed comparison based on substituent effects, synthesis, physicochemical properties, and applications:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents Synthesis Method Key Properties/Applications References
This compound N1: Ethyl; C3: Methyl; C4: Ethynyl Likely Sonogashira coupling or cyclization High reactivity (ethynyl), potential for conjugation Inferred
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride N1: Methyl; C3: CF₃; C4: COCl Acylation, cyclization, hydrolysis, chlorination Industrial scalability (46.8% yield), agrochemical intermediates
1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole N1: Ethoxyethyl; C3: Phenylethynyl; C4: Methyl Sonogashira coupling of iodopyrazole Lipophilic, used in cross-coupling reactions (69.7% yield)
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate N1: 4-Methylphenyl; C3: COOEt; C4: SO₂Ph Multi-step substitution and cyclization Crystallographically characterized (R factor: 0.034), antimicrobial potential
5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole N1: Ethyl; C3: Methyl; C4: Cl; C5: Azetidine Substitution and functionalization Pharmaceutical intermediate (CAS: 1481503-79-0)
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole N1: Methyl; C3: Pyrrolidinyl substituent Cyclization and alkylation Bioactive scaffold (CAS: 1477718-07-2)

Key Observations:

Substituent Effects on Reactivity and Applications :

  • The ethynyl group in this compound enables conjugation and participation in click chemistry, contrasting with trifluoromethyl (electron-withdrawing) in or sulfonyl (electron-deficient) groups in , which enhance stability and agrochemical activity.
  • Halogenated derivatives (e.g., 4-chloro in ) exhibit enhanced electrophilicity, making them intermediates for further substitution.

Synthetic Methodologies: Sonogashira coupling is critical for introducing ethynyl/phenylethynyl groups (e.g., 69.7% yield in ), while cyclization dominates industrial routes (e.g., 46.8% yield in ). Crystallographic data (e.g., ) reveal intramolecular hydrogen bonding (C–H⋯O/N), stabilizing molecular configurations.

Biological and Industrial Relevance :

  • Agrochemicals : Derivatives with pyridyl or trifluoromethyl groups (e.g., ) are prioritized for pest control.
  • Pharmaceuticals : Azetidine- and pyrrolidine-substituted pyrazoles (e.g., ) are explored for antimicrobial and kinase-inhibitory activities.

Contradictions and Limitations:

  • The ethynyl group’s reactivity may reduce stability compared to halogenated or sulfonated derivatives, which are more robust under industrial conditions .
  • Synthesis yields vary significantly (46.8%–75%), influenced by substituent complexity and purification methods .

Biological Activity

1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a five-membered ring structure containing two nitrogen atoms, characterized by its ethynyl and methyl substitutions. The synthesis typically involves the reaction of ethylhydrazine with propargyl bromide under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, potentially through the inhibition of specific enzymes involved in microbial metabolism. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism is believed to involve the modulation of cellular pathways related to cell survival and proliferation. Notably, it has shown sub-micromolar inhibition of lactate production in highly glycolytic cancer cells, indicating its potential as a lactate dehydrogenase inhibitor .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth and cancer cell metabolism.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to cell death.

These interactions suggest a multifaceted mechanism where the compound modulates various biological pathways, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is essential:

Compound NameUnique FeaturesBiological Activity
1-Methyl-4-ethynyl-3-phenyl-1H-pyrazoleDifferent substitution patternModerate anticancer activity
1-Ethyl-3-methyl-4-phenyl-1H-pyrazoleVariation in side chainsLimited antimicrobial activity
1-Methyl-3-ethyl-4-ethynyl-1H-pyrazoleSimilar structure but different ethynyl positionEnhanced antimicrobial properties

This table illustrates how variations in chemical structure influence biological activity, highlighting the distinctiveness of this compound.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
  • Anticancer Study : In vitro tests on A549 and HeLa cell lines showed that treatment with 10 µM of this compound resulted in over 50% cell death after 48 hours, indicating potent anticancer effects .

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. For example, ethyl and methyl signals appear at δ 1.2–1.5 ppm (triplet) and δ 2.3–2.5 ppm (singlet), respectively .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as applied to ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .
  • HPLC-MS: Validates molecular weight (e.g., ESI-MS m/z ~200–300) and purity (>95%) .

Methodological Tip: Combine NMR with IR spectroscopy to identify ethynyl C≡C stretches (~2100 cm⁻¹) .

How do structural modifications at the ethynyl group influence the biological activity of pyrazole derivatives?

Advanced Research Question
The ethynyl group enhances rigidity and π-orbital interactions, impacting bioactivity:

  • Antimicrobial Activity: Ethynyl-substituted pyrazoles exhibit improved binding to bacterial enzymes (e.g., DNA gyrase) compared to alkyl analogs .
  • Pharmacokinetics: Ethynyl groups increase metabolic stability by resisting oxidation, as seen in triazole-pyrazole hybrids .

Table 2: Substituent Effects on Bioactivity

SubstituentTarget ActivityMechanism InsightReference
EthynylAntimicrobialEnhanced enzyme inhibition
Ethyl/MethylAnti-inflammatorySteric hindrance modulation

What strategies can resolve contradictions in biological activity data across studies on similar pyrazole compounds?

Advanced Research Question
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, dosage) .
  • Structural Reanalysis: Use X-ray/NMR to confirm if synthetic byproducts (e.g., regioisomers) skew results .
  • Meta-Analysis: Compare datasets from multiple studies to identify trends (e.g., ethyl vs. methyl substitutions) .

Case Study: Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate showed no anticancer activity despite structural similarity to active analogs, highlighting the need for target-specific screening .

How does the ethyl group at the 1-position affect the stability and reactivity of the pyrazole ring?

Basic Research Question

  • Steric Effects: The ethyl group increases steric bulk, reducing nucleophilic attack at the 1-position .
  • Electronic Effects: Electron-donating ethyl groups stabilize the pyrazole ring via hyperconjugation, as evidenced by NMR chemical shifts in ethyl-substituted derivatives .
  • Thermal Stability: Ethyl groups enhance thermal stability (TGA data shows decomposition >200°C in related compounds) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification: Column chromatography is impractical at scale; switch to recrystallization or distillation .
  • Catalyst Recovery: Implement flow chemistry to recycle Cu catalysts .
  • Safety: Ethynyl reagents are explosive; use controlled addition protocols .

Scalable Protocol:

Batch Reactor Setup: Use reflux conditions with automated temperature control.

Work-Up: Liquid-liquid extraction instead of column chromatography.

Quality Control: In-line HPLC monitoring for consistency .

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